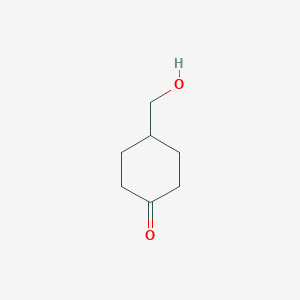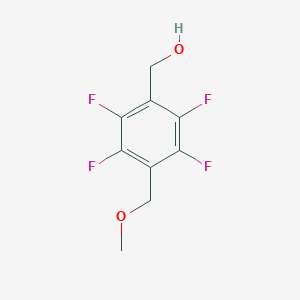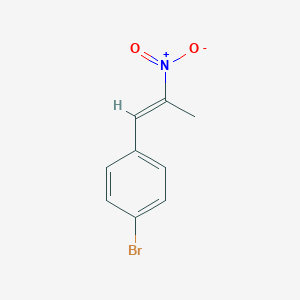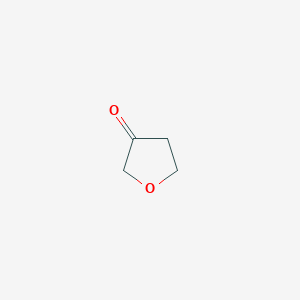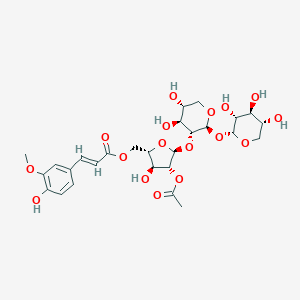
Afaxx
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Afaxx is a synthetic compound that has been used extensively in scientific research due to its unique properties. It is a small molecule that has been found to have a wide range of applications in various fields of study. The aim of
Wirkmechanismus
The mechanism of action of Afaxx is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. Afaxx has been found to have a potent effect on the release of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward.
Biochemische Und Physiologische Effekte
Afaxx has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine, as well as other neurotransmitters such as norepinephrine and serotonin. Afaxx has also been found to have a potent effect on the regulation of mood, motivation, and reward.
Vorteile Und Einschränkungen Für Laborexperimente
Afaxx has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and purified, making it an ideal candidate for use in various biochemical and pharmacological assays. However, Afaxx also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
The future of Afaxx research is promising, with many potential applications in various fields of study. Some of the future directions for research include the development of new synthetic methods for Afaxx, the investigation of its potential therapeutic applications, and the exploration of its effects on various neurotransmitter systems. Additionally, further research is needed to fully understand the mechanism of action of Afaxx and its potential use in the treatment of neurological disorders.
Conclusion:
In conclusion, Afaxx is a synthetic compound that has been extensively used in scientific research due to its unique properties. It has a wide range of applications in various fields of study, including pharmacology, biochemistry, and neuroscience. Afaxx has been found to have a potent effect on the release of dopamine, as well as other neurotransmitters, and has been shown to have a significant effect on the regulation of mood, motivation, and reward. While Afaxx has several advantages for use in laboratory experiments, it also has some limitations, and further research is needed to fully understand its potential therapeutic applications.
Synthesemethoden
Afaxx is a synthetic compound that can be synthesized using a variety of methods. One of the most common methods involves the reaction of two different chemical compounds, which are then combined to form Afaxx. This method is often used in the laboratory setting and requires a high level of expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Afaxx has been used extensively in scientific research due to its unique properties. It has been found to have a wide range of applications in various fields of study, including pharmacology, biochemistry, and neuroscience. Afaxx has been used to study the effects of various drugs on the central nervous system, as well as the mechanisms behind the development of neurological disorders.
Eigenschaften
CAS-Nummer |
135546-60-0 |
|---|---|
Produktname |
Afaxx |
Molekularformel |
C27H36O17 |
Molekulargewicht |
632.6 g/mol |
IUPAC-Name |
[(2S,3S,4R,5S)-4-acetyloxy-5-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-3-hydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C27H36O17/c1-11(28)41-24-21(35)17(10-38-18(32)6-4-12-3-5-13(29)16(7-12)37-2)42-27(24)43-23-20(34)15(31)9-40-26(23)44-25-22(36)19(33)14(30)8-39-25/h3-7,14-15,17,19-27,29-31,33-36H,8-10H2,1-2H3/b6-4+/t14-,15-,17+,19+,20+,21+,22-,23-,24-,25-,26+,27+/m1/s1 |
InChI-Schlüssel |
FXWDCXWGZBCYRK-XLNOXRKASA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H](O[C@H]1O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)COC(=O)/C=C/C4=CC(=C(C=C4)O)OC)O |
SMILES |
CC(=O)OC1C(C(OC1OC2C(C(COC2OC3C(C(C(CO3)O)O)O)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O |
Kanonische SMILES |
CC(=O)OC1C(C(OC1OC2C(C(COC2OC3C(C(C(CO3)O)O)O)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O |
Synonyme |
AFAXX O-(2-O-acetyl-5-O-(feruloyl)-alpha-arabinofuranosyl)-(1-3)-O-beta-xylopyranosyl-(1-4)-xylopyranose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



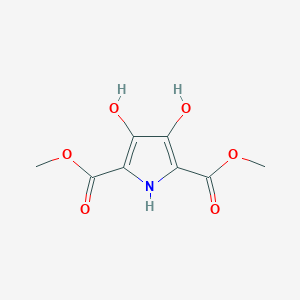
![Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-](/img/structure/B156082.png)
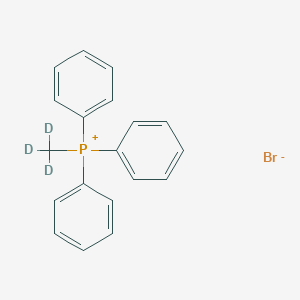
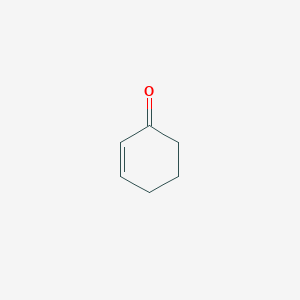
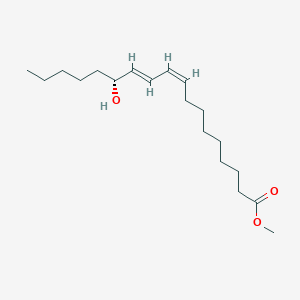
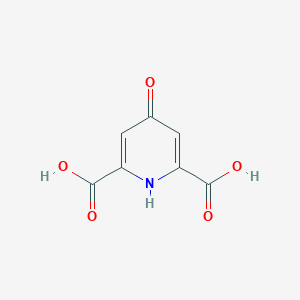
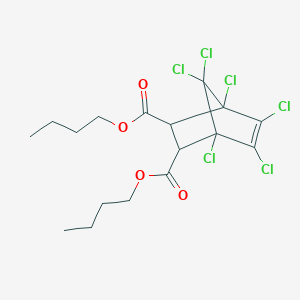
![5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one](/img/structure/B156091.png)
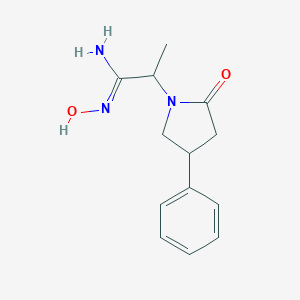
![9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene](/img/structure/B156096.png)
